

¹³C NMR of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B1522730

[Get Quote](#)

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine** is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry.^[1] Unambiguous characterization of such molecules is critical, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of chemical shift prediction, present a detailed experimental protocol, and offer an in-depth analysis of the expected spectrum, grounding our interpretations in established principles of substituent effects on aromatic systems.

Introduction: The Role of NMR in Structural Verification

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (Molecular Formula: C₁₀H₁₃BrN₂, Molecular Weight: 241.13 g/mol) belongs to a class of highly functionalized heterocyclic compounds.^[2]

The pyridine core is a privileged scaffold in pharmacology, and its decoration with various substituents—an electron-donating pyrrolidinyl group, a weakly donating methyl group, and an electronegative bromine atom—creates a unique electronic environment. Each carbon atom within the molecule possesses a distinct chemical signature, or "chemical shift," in the ^{13}C NMR spectrum. This guide will deconstruct the expected ^{13}C NMR spectrum of the title compound, providing a framework for its empirical analysis and structural confirmation.

Theoretical Principles: Predicting Chemical Shifts in a Substituted Pyridine System

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In the pyridine ring of the title compound, the final chemical shift of each carbon is a composite of the effects from all substituents. The prediction of these shifts can be approached by dissecting the influence of each functional group.

- **The Pyridine Scaffold:** The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general downfield shift of the ring carbons compared to benzene, particularly for the α -carbons (C2, C6) and the γ -carbon (C4).
- **2-(Pyrrolidin-1-yl) Group:** The nitrogen of the pyrrolidinyl group is a potent electron-donating group (EDG) via resonance, donating its lone pair into the pyridine π -system. This effect strongly shields the ortho (C3) and para (C5) positions, causing a significant upfield shift. The ipso carbon (C2) to which it is attached is typically deshielded.
- **4-Methyl Group:** The methyl group is a weak electron-donating group through hyperconjugation and inductive effects. It causes a modest shielding (upfield shift) of the carbons in the ring, most notably the ipso (C4) and ortho (C3, C5) positions.
- **5-Bromo Group:** The effect of halogens is twofold. Inductively, bromine is electron-withdrawing, which deshields adjacent carbons. However, bromine also exerts a significant "heavy atom effect," a phenomenon related to spin-orbit coupling that causes a pronounced upfield shift (shielding) for the carbon to which it is directly attached (ipso-carbon, C5).^[3]

By additively considering these effects on a base pyridine or 4-methylpyridine system, we can generate a robust prediction for the final spectrum.^{[4][5]}

Experimental Protocol: Acquiring a High-Fidelity ^{13}C NMR Spectrum

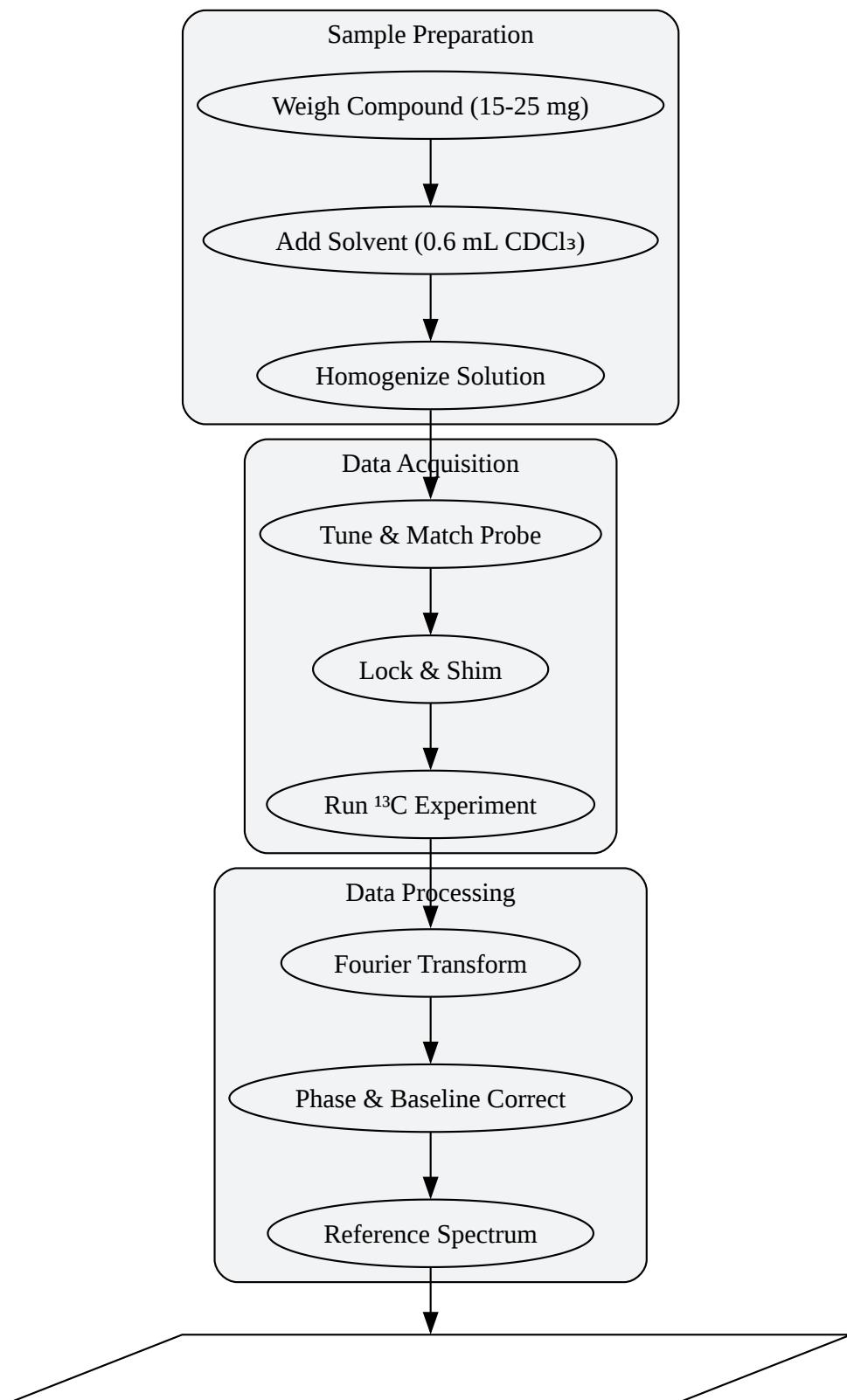
This section outlines a standardized workflow for obtaining a high-resolution ^{13}C NMR spectrum of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine**. Adherence to a rigorous protocol ensures data reproducibility and reliability.

Sample Preparation

- Solvent Selection: Chloroform-d (CDCl_3) is a suitable initial choice due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common alternative.
- Concentration: Dissolve 15-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be employed if necessary.

NMR Instrument Configuration

- Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.
- Probe Tuning: Tune and match the NMR probe to the ^{13}C frequency (approximately 100 MHz on a 400 MHz instrument).
- Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.


Acquisition Parameters

- Experiment: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30 or zgdc on Bruker systems) is typically used.
- Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

- Spectral Width: 0 to 220 ppm, sufficient to cover the expected range of all carbon signals.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2 seconds. Quaternary carbons and carbons bonded to heavy atoms like bromine may have longer relaxation times; a longer delay may be needed for accurate quantification if required.
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing

- Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm.
- Referencing: Reference the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl_3 at 77.16 ppm).

[Click to download full resolution via product page](#)

Spectral Analysis and Interpretation

The core of this guide is the detailed assignment of each carbon signal in the predicted ^{13}C NMR spectrum. The analysis integrates the theoretical principles discussed earlier with reference data from similar structures.

```
// Define node positions N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,0.7!"]; C3
// [label="C3", pos="1.2,2.1!"]; C4 [label="C4", pos="0,2.8!"]; C5 [label="C5", pos="-1.2,2.1!"]; C6
// [label="C6", pos="-1.2,0.7!"]; Br [label="Br", pos="-2.4,2.8!"]; Me [label="C10 (CH3)",
// pos="0,4.2!"]; N_pyr [label="N", pos="2.4,0!"]; C7_a [label="C7", pos="3.6,0.7!"]; C8_a
// [label="C8", pos="3.6,2.1!"]; C8_b [label="C8", pos="2.4,2.8!"]; C7_b [label="C7",
// pos="1.2,2.8!", style=invis]; // Invisible node for cleaner pyrrolidine ring

// Draw the pyridine ring N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1;

// Draw substituents C4 -- Me; C5 -- Br; C2 -- N_pyr;

// Draw the pyrrolidine ring N_pyr -- C7_a; C7_a -- C8_a; C8_a -- C8_b [style=invis]; // Use
// invisible edge to guide the spline N_pyr -- C8_b [pos="e,2.4,2.8 s,2.4,0", style=invis]; edge
// [style=solid]; N_pyr -- C7_a -- C8_a; C8_a .. C8_b [style=invis]; C8_b .. C7_b [style=invis];
// C7_b .. N_pyr [style=invis];

// Manually draw the rest of the pyrrolidine ring to avoid crossing // This is a limitation of
// neato/dot for complex fused rings // A visual representation is better here // The labels C7 and
// C8 denote the two sets of chemically equivalent carbons // in the pyrrolidine ring. node
// [shape=plaintext, label="C7", pos="3.0, -1.0!"]; node [shape=plaintext, label="C8", pos="4.0,
// -0.5!"]; N_pyr -- node_C7_prime [style=invis]; node_C7_prime -- node_C8_prime [style=invis];
// node_C8_prime -- C7_a [style=invis]; } Caption: Molecular structure with carbon numbering.
```

Predicted Chemical Shift Assignments

Carbon Atom	Environment & Justification	Predicted Shift (δ , ppm)
C2	Ipso to pyrrolidinyl group (strong EDG). Highly deshielded due to direct attachment to two nitrogen atoms.	158 – 162
C6	Ortho to ring nitrogen, meta to Br and methyl, para to pyrrolidinyl N. The deshielding from the ring N dominates.	147 – 151
C4	Ipso to methyl group (weak EDG), meta to pyrrolidinyl and Br. Slightly shielded by the methyl group.	135 – 140
C3	Ortho to both C2-pyrrolidinyl (strong EDG) and C4-methyl (weak EDG). Experiences strong shielding.	105 – 110
C5	Ipso to bromine. The heavy atom effect causes significant shielding, counteracting other influences.[3]	95 – 100
C7	Pyrrolidine CH ₂ , α to the pyrrolidinyl nitrogen. Deshielded by the adjacent nitrogen.	46 – 50
C8	Pyrrolidine CH ₂ , β to the pyrrolidinyl nitrogen. Less deshielded than C7.[6]	24 – 28
C10 (CH ₃)	Methyl carbon attached to the aromatic ring. Typical chemical shift for an aryl methyl group.	17 – 20

Detailed Rationale for Assignments

- C2 (δ ~158-162 ppm): This carbon is attached to the ring nitrogen and the exocyclic pyrrolidinyl nitrogen. This double nitrogen environment results in the most downfield signal in the spectrum.
- C6 (δ ~147-151 ppm): As the other α -carbon to the pyridine nitrogen, it is significantly deshielded. Its position para to the electron-donating pyrrolidinyl group provides some shielding, but the effect of the adjacent ring nitrogen is dominant.
- C4 (δ ~135-140 ppm): In the parent 4-methylpyridine, this carbon appears around 147 ppm. [4] The combined meta effects of the other substituents result in a modest net shift.
- C3 (δ ~105-110 ppm): This carbon is strongly shielded by the powerful resonance donation from the adjacent C2-pyrrolidinyl group, pushing its signal significantly upfield into the region typically occupied by carbons in electron-rich aromatic systems.
- C5 (δ ~95-100 ppm): This is the most shielded aromatic carbon. While bromine is inductively withdrawing, the heavy atom shielding effect is the overriding factor for the ipso-carbon, shifting it far upfield.[3] This is a key signature to look for in the spectrum.
- Pyrrolidine Carbons (C7 & C8): The pyrrolidine ring will show two signals. C7, being directly attached to the nitrogen, will be further downfield (~46-50 ppm) than C8 (~24-28 ppm), consistent with data for N-substituted pyrrolidines.[6]
- Methyl Carbon (C10): The signal for the methyl group carbon will appear in the typical aliphatic region, far upfield (~17-20 ppm).

Conclusion

The ^{13}C NMR spectrum of **5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine** is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of substituent-induced chemical shifts, allows for the confident assignment of all ten unique carbon signals. The key diagnostic features of the spectrum are the highly deshielded C2 signal, the strongly shielded C3 signal due to the potent electron-donating pyrrolidinyl group, and the characteristically upfield-shifted, bromine-bearing C5 carbon. This guide provides the necessary theoretical framework and practical methodology for researchers to effectively utilize

¹³C NMR in the structural verification and quality control of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 4-Methylpyridine(108-89-4) ¹³C NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine(123-75-1) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [13C NMR of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1522730#13c-nmr-of-5-bromo-4-methyl-2-pyrrolidin-1-yl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com